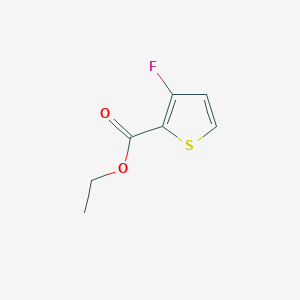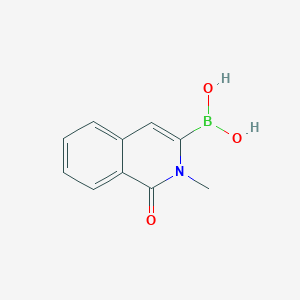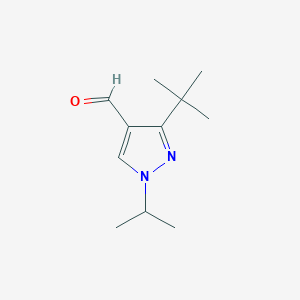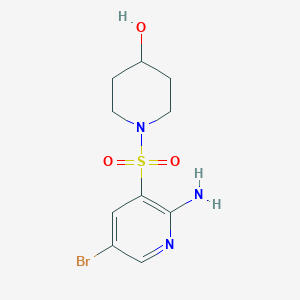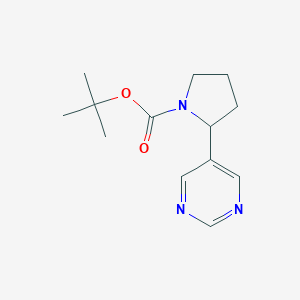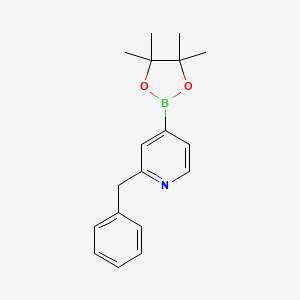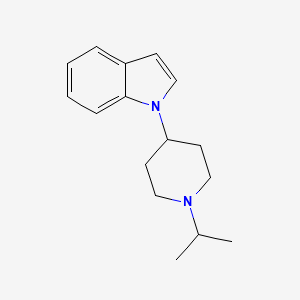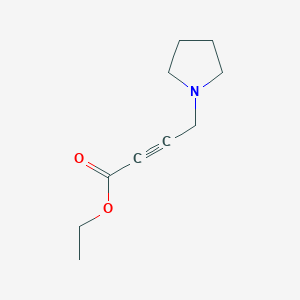
Ethyl 4-pyrrolidin-1-ylbut-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Ethyl 4-pyrrolidin-1-ylbut-2-ynoate typically involves the reaction of 4-pyrrolidin-1-ylbut-2-ynoic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture to facilitate esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Ethyl 4-pyrrolidin-1-ylbut-2-ynoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-pyrrolidin-1-ylbut-2-ynoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 4-pyrrolidin-1-ylbut-2-ynoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-pyrrolidin-1-ylbut-2-ynoate can be compared with other pyrrolidine-containing compounds, such as:
Pyrrolidine-2-one: Known for its biological activity and use in drug discovery.
Pyrrolidine-2,5-diones: These compounds have been studied for their therapeutic potential.
Prolinol: Another pyrrolidine derivative with applications in organic synthesis and medicinal chemistry. The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
ethyl 4-pyrrolidin-1-ylbut-2-ynoate |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10(12)6-5-9-11-7-3-4-8-11/h2-4,7-9H2,1H3 |
InChI-Schlüssel |
DJHMTJLRTLOURD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C#CCN1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


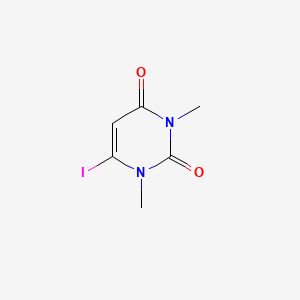
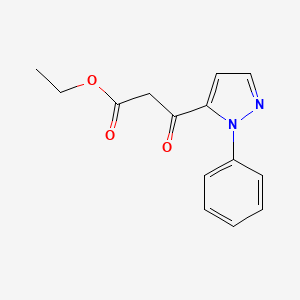
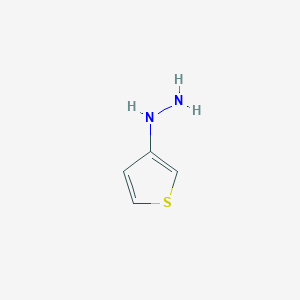
![N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13984878.png)
